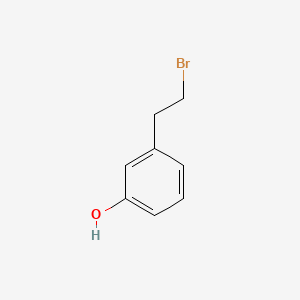

3-(2-Bromoethyl)phenol

Description

Significance and Research Context within Synthetic Chemistry

The significance of 3-(2-bromoethyl)phenol in synthetic chemistry lies in its ability to act as a versatile building block. The phenolic hydroxyl group can undergo various reactions typical of phenols, such as etherification and esterification, and it also activates the aromatic ring towards electrophilic substitution. savemyexams.com Simultaneously, the bromoethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This dual reactivity is a key asset in the multi-step synthesis of complex target molecules.

The strategic placement of the bromoethyl group at the meta-position influences the regioselectivity of subsequent reactions on the aromatic ring, guiding incoming electrophiles to specific positions. This level of control is crucial for the efficient construction of desired isomers.

Overview of Key Research Areas and Methodologies

Research involving this compound spans several key areas of organic synthesis. It is frequently employed in the synthesis of pharmaceutical intermediates and other biologically active compounds. For instance, its derivatives have been explored for their potential in various therapeutic areas.

Methodologically, the use of this compound often involves a two-pronged synthetic strategy. The bromoethyl moiety is commonly targeted first in nucleophilic substitution reactions with amines, thiols, or other nucleophiles to construct a desired side chain. Subsequently, the phenolic hydroxyl group can be modified, or it can be used to direct further substitutions on the aromatic ring.

A notable application of its isomer, 4-(2-bromoethyl)phenol (B83804), is in the synthesis of precursors for ionic liquids through nucleophilic aromatic substitution. researchgate.netmdpi.com While this specific research highlights the para-isomer, the underlying reactivity principles are applicable to this compound as well.

The synthesis of this compound itself can be achieved through various routes, often starting from precursors like 3-hydroxyphenethyl alcohol.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its application in organic synthesis. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value |

| Molecular Formula | C8H9BrO |

| Molecular Weight | 201.06 g/mol guidechem.com |

| CAS Number | 52059-50-4 guidechem.com |

| Appearance | Not explicitly stated, but isomers are solids. |

| Melting Point | Isomer 4-(2-Bromoethyl)phenol: 88-92 °C lookchem.com |

| Boiling Point | Isomer 4-(2-Bromoethyl)phenol: 276.5±15.0 °C lookchem.com |

| Topological Polar Surface Area | 20.2 Ų guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

Detailed Research Findings

Research efforts have focused on leveraging the unique reactivity of this compound and its isomers in various synthetic contexts. For example, the related compound 4-(2-bromoethyl)phenol has been utilized in the synthesis of 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, a precursor for ionic liquids. researchgate.netmdpi.com This reaction proceeds via a nucleophilic aromatic substitution, showcasing the reactivity of the phenolic oxygen. mdpi.com

In another study, the synthesis of 3-arylphthalides involved derivatives that share structural motifs with bromoethylphenols, highlighting the utility of such building blocks in constructing complex heterocyclic systems. mdpi.com Although this compound was not directly used in this specific work, the synthetic strategies for creating carbon-carbon bonds from related bromo-derivatives are highly relevant.

Furthermore, the synthesis of tyramine (B21549) has been achieved from phenol (B47542), proceeding through the intermediate 4-(2-bromoethyl)phenol without its isolation and purification. google.com This process underscores the role of bromoethylphenols as transient, yet crucial, intermediates in multi-step syntheses.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGNESVRGGEZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341323 | |

| Record name | 3-(2-Bromoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52059-50-4 | |

| Record name | 3-(2-Bromoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Bromoethyl Phenol

Established Synthetic Pathways and Mechanistic Insights

The traditional synthesis of 3-(2-Bromoethyl)phenol primarily relies on two fundamental organic transformations: the regioselective bromination of a suitable phenolic precursor and the nucleophilic substitution to introduce the bromoethyl functionality.

Regioselective Bromination of Phenolic Precursors

One potential pathway to this compound involves the direct bromination of 3-ethylphenol (B1664133). The hydroxyl (-OH) and ethyl (-C2H5) groups on the benzene (B151609) ring are both ortho, para-directing for electrophilic aromatic substitution. This presents a challenge in achieving high regioselectivity for a single isomer. The reaction of 3-ethylphenol with brominating agents can lead to a mixture of products, with substitution occurring at the positions activated by both groups (positions 2, 4, and 6).

However, a more controlled approach involves the radical bromination of the benzylic position of the ethyl group. This is typically achieved after protecting the phenolic hydroxyl group to prevent it from interfering with the radical reaction. A common method involves the methylation of the phenol (B47542) to form 3-ethylanisole, followed by bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) . This selectively installs a bromine atom at the benzylic carbon, which can then be further manipulated.

Mechanistic Insights:

The electrophilic aromatic bromination of phenols generally proceeds via the attack of an electrophilic bromine species on the electron-rich aromatic ring. The reaction is often catalyzed by a Lewis acid when using molecular bromine. The hydroxyl group strongly activates the ring towards electrophilic attack, primarily at the ortho and para positions. In the case of 3-ethylphenol, the activating effects of both the hydroxyl and ethyl groups would direct incoming electrophiles to positions 2, 4, and 6, making the selective synthesis of a single bromo-isomer challenging without specific directing strategies.

Radical bromination of the ethyl side chain, after protection of the phenol, follows a standard radical chain mechanism involving initiation, propagation, and termination steps. AIBN initiates the reaction by generating radicals upon heating, which then abstract a hydrogen atom from the benzylic position of the 3-ethylanisole to form a relatively stable benzylic radical. This radical then reacts with NBS to afford the desired 1-bromoethyl product and a succinimidyl radical, which continues the chain reaction.

Nucleophilic Substitution Approaches for Functionalization

A more direct and widely applicable method for synthesizing this compound involves the nucleophilic substitution of the hydroxyl group in 3-(2-hydroxyethyl)phenol. This precursor is more readily available or can be synthesized from 3-hydroxyphenacyl bromide. The conversion of the primary alcohol in the side chain to a bromide is a standard transformation in organic synthesis.

Several reagents are effective for this conversion, including phosphorus tribromide (PBr3) and the Appel reaction conditions (triphenylphosphine and carbon tetrabromide). wikipedia.orgalfa-chemistry.comorganic-chemistry.orgjk-sci.comcommonorganicchemistry.com These reactions typically proceed with good yields and are applicable to a wide range of alcohols.

Mechanistic Insights:

The reaction of a primary alcohol with phosphorus tribromide involves the initial formation of a phosphorus-oxygen bond, converting the hydroxyl group into a good leaving group. A bromide ion, delivered from the PBr3, then acts as a nucleophile and displaces the activated hydroxyl group via an SN2 mechanism. commonorganicchemistry.com

The Appel reaction also proceeds through an SN2 mechanism. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgjk-sci.com Triphenylphosphine (B44618) attacks a bromine atom from carbon tetrabromide to form a phosphonium (B103445) bromide intermediate. The alcohol then attacks the phosphonium ion, and subsequent intramolecular rearrangement and displacement by the bromide ion leads to the formation of the alkyl bromide and triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

| Precursor | Reagent(s) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-(4-Hydroxyphenyl)ethanol | HBr (48%) | - | 80 | Not specified | nih.gov |

| 2-(3,4-Dimethoxyphenyl)ethanol | CBr4, PPh3 | CH2Cl2 | rt | Quantitative | whiterose.ac.uk |

| Alcohol | PBr3 | Dichloromethane (B109758) | -35 to 20 | 62 | ambeed.com |

This table presents data for analogous reactions due to the lack of specific data for the synthesis of this compound.

Emerging Synthetic Strategies

Recent advancements in chemical synthesis are paving the way for more efficient, safer, and environmentally friendly methods for preparing complex molecules like this compound.

Flow Chemistry Protocols in Multi-Step Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and efficiency. umontreal.canih.gov For a multi-step synthesis of a molecule like this compound, flow chemistry allows for the telescoping of reaction steps, where the output of one reactor is directly fed into the next, minimizing handling of potentially hazardous intermediates.

A relevant example is the multi-step flow synthesis of (±)-oxomaritidine, which commences with 4-(2-bromoethyl)phenol (B83804). beilstein-journals.org In this process, a solution of the starting material is passed through a heated column containing a supported reagent to effect the first transformation. This demonstrates the potential for developing a similar automated, multi-step flow process for the synthesis and subsequent functionalization of this compound.

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwhiterose.ac.ukrsc.org For the synthesis of this compound, several green chemistry principles can be applied.

One key aspect is the use of safer solvents and reagents. For instance, moving away from chlorinated solvents like dichloromethane to more benign alternatives is a primary consideration. whiterose.ac.uk Furthermore, developing catalytic methods that reduce the amount of waste generated is a central goal.

The application of green chemistry metrics, such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor, can be used to evaluate and compare the sustainability of different synthetic routes. greenchemistry-toolkit.orgresearchgate.net For example, a route that utilizes a catalytic amount of a reagent will generally have a better E-Factor (mass of waste / mass of product) than a stoichiometric reaction.

Catalytic Transformations for Enhanced Efficiency

Catalytic methods offer a powerful approach to enhance the efficiency and selectivity of organic transformations. For the synthesis of functionalized phenols, catalytic C-H activation has emerged as a promising strategy. rsc.orgrsc.orgresearchgate.netscispace.comresearchgate.net This approach involves the direct functionalization of a C-H bond on the aromatic ring, which can circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

While specific applications of catalytic C-H activation for the direct synthesis of this compound are not yet widely reported, the general principles are applicable. For instance, a directed C-H functionalization approach could potentially be developed to selectively introduce the bromoethyl group onto the phenol ring. Research in this area is ongoing and holds the potential to provide more efficient and atom-economical routes to this and other substituted phenols.

Control of Selectivity in Bromination Reactions

The synthesis of this compound from its logical precursor, 3-ethylphenol, presents a significant chemoselectivity challenge: the bromination of the ethyl side-chain versus electrophilic substitution on the activated aromatic ring. The phenolic hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which would lead to undesired ring-brominated isomers. Therefore, controlling selectivity is paramount to maximizing the yield of the target compound.

Modern synthetic strategies employ methods that favor radical substitution on the benzylic position of the ethyl group over electrophilic aromatic substitution.

Key Research Findings:

Radical Bromination: The most effective method for selective side-chain bromination of alkylphenols is free radical bromination. This is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. This approach selectively targets the benzylic position of the ethyl group, minimizing the competing electrophilic bromination of the phenol ring. For the analogous synthesis of 3-(bromomethyl)phenol (B1282558) from 3-methylphenol, NBS with a radical initiator in a non-polar solvent like carbon tetrachloride provides high selectivity for the desired side-chain brominated product.

Avoiding Electrophilic Aromatic Substitution: Traditional brominating agents like molecular bromine (Br₂) in the presence of a Lewis acid catalyst would favor electrophilic attack on the electron-rich phenol ring, producing isomers such as 2-bromo-3-ethylphenol (B3224973) or 4-bromo-3-ethylphenol. Methods using reagents like hydrobromic acid (HBr) with an oxidant can also lead to regioselective ring bromination. ccspublishing.org.cn Therefore, these conditions must be strictly avoided when this compound is the desired product.

Protecting Group Strategies: An alternative, though less direct, approach involves the use of protecting groups. The phenolic hydroxyl group can be protected with a group that is stable to radical bromination conditions but can be easily removed later. worktribe.com For instance, the tetrafluoropyridyl (TFP) protecting group has been shown to be highly electron-deficient, deactivating the aromatic ring towards electrophilic substitution. worktribe.com This could allow for more aggressive side-chain bromination conditions if needed, followed by deprotection to yield the final product.

The table below compares different bromination methodologies and their selectivity in the context of synthesizing alkylphenols.

| Method | Brominating Agent/Initiator | Typical Selectivity | Advantages | Limitations |

| Radical Bromination | N-Bromosuccinimide (NBS) / AIBN or BPO | High for side-chain | High selectivity, mild conditions, avoids toxic Br₂ gas. | Higher reagent cost compared to Br₂. ccspublishing.org.cn |

| Electrophilic Bromination | Br₂ / Lewis Acid (e.g., FeBr₃) | High for aromatic ring | Low reagent cost, suitable for industrial scale ring bromination. | Leads to undesired ring-brominated byproducts. |

| Oxidative Bromination | KBr / Oxidant (e.g., H₂O₂) | High for aromatic ring (para-selective) | Can be highly regioselective for the ring. researchgate.netresearchgate.net | Not suitable for side-chain bromination. |

| HBr Addition to Vinyl Precursor | HBr / Radical Initiator | High for side-chain | Potentially high yield for specific precursors. vulcanchem.com | Requires synthesis of the vinyl precursor (e.g., 3-vinylphenol). |

Scalability and Process Optimization in Laboratory Synthesis

Optimizing the synthesis of this compound for laboratory-scale production involves careful management of reaction parameters and may include the adoption of modern process technologies to enhance safety, yield, and reproducibility. acs.org

Detailed Research Findings:

Parameter Optimization: Key parameters that require optimization include temperature, reagent stoichiometry, and reaction time. Radical brominations are often exothermic, and controlling the reaction temperature is crucial to prevent runaway reactions and the formation of dibrominated or other byproducts. The molar ratio of the alkylphenol to the brominating agent (e.g., NBS) must be carefully controlled, typically using a slight excess of NBS (e.g., 1.1 equivalents), to drive the reaction to completion while minimizing waste and side reactions.

Purification Techniques: Post-reaction workup and purification are critical for obtaining high-purity this compound. This typically involves quenching the reaction, followed by extraction and purification by column chromatography or distillation under reduced pressure to prevent thermal decomposition. google.com

Continuous Flow Technology: For improved scalability and safety, continuous flow chemistry offers significant advantages over traditional batch processing. syrris.jp Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and reducing the risks associated with exothermic reactions. researchgate.net By pumping the reactants through a heated column or reactor, reaction times can be drastically reduced, and the process can be easily scaled up by running the system for a longer duration. syrris.jp A patent for a related bromomethylation process highlights a continuous flow system achieving over 95% conversion with a residence time of only 10-15 minutes, yielding a product of 99.5% purity after in-line distillation. This technology also minimizes operator exposure to hazardous reagents like bromine or NBS. syrris.jp

Process Automation: Automation can be integrated into laboratory synthesis, particularly with flow chemistry platforms. researchgate.net Automated systems can control reactant pumps, monitor reaction parameters (temperature, pressure) in real-time, and even perform in-line analysis, leading to highly consistent and optimized production of the target compound. researchgate.net

The following table summarizes key parameters and their impact on the optimization of this compound synthesis.

| Parameter | Optimization Goal | Effect on Synthesis | Example/Rationale |

| Temperature | Maintain optimal range for radical initiation without causing degradation. | Low temperature may lead to slow or incomplete reaction; high temperature can cause side reactions (e.g., over-bromination). | Radical reactions with NBS/AIBN are often run at the reflux temperature of the solvent (e.g., ~80°C for CCl₄). |

| Reagent Stoichiometry | Use of slight excess of NBS for full conversion. | Insufficient NBS leads to incomplete conversion; large excess increases cost and complicates purification. | A ratio of 1.1 equivalents of NBS to 1 equivalent of the starting alkylphenol is common. |

| Solvent Choice | Use of non-polar, inert solvents. | Solvents like CCl₄ or cyclohexane (B81311) favor the desired radical pathway and prevent ionic side reactions. | Polar solvents can promote competing ionic pathways. |

| Purification Method | High purity of final product. | Distillation under reduced pressure is often preferred for thermally sensitive phenolic compounds. google.com | Column chromatography can also be used for high-purity separation. |

| Process Technology | Enhanced safety, control, and scalability. | Continuous flow reactors offer superior control over exotherms and reduce reaction times. syrris.jp | A shift from batch to flow can improve yield and safety for larger lab-scale syntheses. researchgate.net |

Reactivity and Mechanistic Studies of 3 2 Bromoethyl Phenol

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The bromoethyl group of 3-(2-bromoethyl)phenol features a primary alkyl halide. This structure is highly amenable to bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.comyoutube.com In an SN2 mechanism, a nucleophile attacks the carbon atom bearing the bromine, and the bromide ion departs in a single, concerted step. libretexts.org This process results in the inversion of stereochemistry if the carbon were chiral, though it is achiral in this case. The reaction rate is dependent on the concentrations of both the substrate and the incoming nucleophile. libretexts.orgyoutube.com

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, readily react with the bromoethyl side chain. A prominent example of this reactivity is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.orglibretexts.org When this compound is treated with an external alkoxide, such as sodium ethoxide, a new carbon-oxygen bond is formed, yielding the corresponding ether.

Table 1: Examples of Reactions with O-Nucleophiles

| Nucleophile | Reagent | Product | Reaction Type |

|---|---|---|---|

| Hydroxide | NaOH (aq) | 3-(2-Hydroxyethyl)phenol | SN2 Hydrolysis |

| Ethoxide | NaOCH2CH3 | 3-(2-Ethoxyethyl)phenol | Williamson Ether Synthesis |

| Phenoxide | C6H5ONa | 3-(2-Phenoxyethyl)phenol | Williamson Ether Synthesis |

Nitrogen-based nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, can displace the bromide ion to form new carbon-nitrogen bonds, leading to the synthesis of various substituted amines. libretexts.org The direct alkylation of ammonia or primary amines with alkyl halides can, however, lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the nucleophilicity of the newly formed amine product. libretexts.orglibretexts.org

To achieve more selective synthesis of primary amines, alternative methods are often employed. One such method is the azide (B81097) synthesis, where sodium azide is used as the nucleophile to form an alkyl azide. The resulting azide is non-nucleophilic, preventing overalkylation, and can be subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org Another approach is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a surrogate for ammonia. libretexts.org

Table 2: Examples of Reactions with N-Nucleophiles

| Nucleophile | Reagent | Intermediate/Product | Reaction Type |

|---|---|---|---|

| Ammonia | NH3 | 3-(2-Aminoethyl)phenol (and overalkylation products) | SN2 Amination |

| Azide | 1. NaN3 2. LiAlH4 | 1. 3-(2-Azidoethyl)phenol 2. 3-(2-Aminoethyl)phenol | Azide Synthesis |

| Phthalimide anion | 1. Potassium Phthalimide 2. H2NNH2 | 3-(2-Aminoethyl)phenol | Gabriel Synthesis |

The electrophilic carbon of the bromoethyl group is also susceptible to attack by carbon and sulfur nucleophiles. Carbon nucleophiles, such as the cyanide ion or organometallic reagents, can be used to form new carbon-carbon bonds. For instance, reaction with sodium cyanide introduces a nitrile group, which can be a valuable synthetic intermediate.

Sulfur nucleophiles, particularly thiolates (RS⁻), are excellent nucleophiles for SN2 reactions and react efficiently with primary alkyl halides to form thioethers (sulfides). organic-chemistry.org This reaction is analogous to the Williamson ether synthesis.

Table 3: Examples of Reactions with C- and S-Nucleophiles

| Nucleophile | Reagent | Product | Reaction Type |

|---|---|---|---|

| Cyanide | NaCN | 3-(3-Hydroxy-phenyl)propanenitrile | SN2 Cyanation |

| Ethanethiolate | NaSCH2CH3 | 3-(2-(Ethylthio)ethyl)phenol | Thioether Synthesis |

| Thiophenoxide | NaSPh | 3-(2-(Phenylthio)ethyl)phenol | Thioether Synthesis |

Electrophilic Reactivity of the Phenolic Ring

The phenolic ring in this compound is activated towards electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. savemyexams.comucalgary.ca This is due to the ability of the oxygen's lone pairs to donate electron density into the benzene (B151609) ring's π-system, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. byjus.com Consequently, electrophiles will preferentially add to the positions ortho (2- and 6-) and para (4-) to the hydroxyl group. The high reactivity of the phenol (B47542) ring often allows for these reactions to occur under milder conditions than those required for benzene. ucalgary.ca

Key electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with bromine water, often without a Lewis acid catalyst, to yield polybrominated products. savemyexams.combyjus.com For this compound, this would lead to the formation of 2,4,6-tribromo-3-(2-bromoethyl)phenol. Monosubstitution can be achieved by using a less polar solvent, such as CS₂, and controlling the stoichiometry. mlsu.ac.in

Nitration: Reaction with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in In the case of this compound, nitration would occur at the 2-, 4-, and 6-positions. Using concentrated nitric acid can lead to the formation of polysubstituted products like 2,4,6-trinitrophenol (picric acid). byjus.com

Sulfonation: Treatment with concentrated sulfuric acid leads to the formation of hydroxyphenylsulfonic acids. The reaction is temperature-dependent; at lower temperatures, the ortho-isomer is favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates. mlsu.ac.in

Intramolecular Cyclization and Rearrangement Pathways

One of the most significant reaction pathways for this compound is intramolecular cyclization to form a dihydrobenzofuran ring system. This reaction is essentially an intramolecular Williamson ether synthesis. masterorganicchemistry.com In the presence of a base, the phenolic hydroxyl group is deprotonated to form a nucleophilic phenoxide ion. This phenoxide can then attack the electrophilic carbon atom of the adjacent bromoethyl side chain in an intramolecular SN2 reaction, displacing the bromide ion and forming a stable five-membered heterocyclic ring. researchgate.net This process yields 2,3-dihydrobenzofuran (B1216630). The formation of five- and six-membered rings through such intramolecular pathways is generally favorable. masterorganicchemistry.com

This cyclization is a key step in the synthesis of various natural products and biologically active molecules that contain the dihydrobenzofuran scaffold. nih.govrsc.org

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of the reactions involving this compound are dictated by the specific transformation.

Nucleophilic Substitution: As previously noted, reactions at the primary bromoethyl side chain proceed via an SN2 mechanism. The reaction rate follows second-order kinetics, as shown by the rate law: Rate = k[Substrate][Nucleophile]. libretexts.org The rate is sensitive to steric hindrance at the reaction center (minimal for this primary halide), the strength of the nucleophile, the nature of the leaving group (bromide is a good leaving group), and the solvent.

Electrophilic Aromatic Substitution: The rate of electrophilic substitution on the phenolic ring is significantly faster than that of benzene. The electron-donating hydroxyl group lowers the activation energy of the rate-determining step (the formation of the arenium ion). mdpi.com

Intramolecular Cyclization: The rate of the intramolecular cyclization to dihydrobenzofuran is influenced by the concentration of the base used to form the phenoxide and is typically faster than analogous intermolecular reactions due to the proximity of the reacting groups (the "proximity effect" or "entropic assistance").

From a thermodynamic standpoint, the formation of the 2,3-dihydrobenzofuran ring through intramolecular cyclization is a highly favorable process. It involves the conversion of a flexible acyclic molecule into a more rigid, stable five-membered ring system, releasing ring strain and forming strong C-O bonds. Electrophilic aromatic substitution reactions are also generally exothermic, driven by the re-formation of the stable aromatic ring after the substitution occurs.

Derivatization Strategies and Applications As a Synthetic Intermediate

Construction of Advanced Organic Scaffolds

The ability to selectively functionalize either the bromoethyl or the phenolic hydroxyl group, or to engage both in concerted cyclization reactions, makes 3-(2-Bromoethyl)phenol a powerful tool for the synthesis of complex organic scaffolds.

While direct applications of this compound in the synthesis of complex polyaromatic systems are not extensively documented in readily available literature, its structural motifs are inherent to precursors utilized in established synthetic routes. The bromoethyl functionality can, in principle, participate in intramolecular cyclization reactions, such as Friedel-Crafts alkylations, to form fused ring systems. For instance, under suitable acidic conditions, the bromoethyl group could potentially alkylate the electron-rich aromatic ring to form a dihydronaphthalene derivative, which could be further aromatized to a naphthalene scaffold.

Furthermore, derivatives of this compound can be envisioned as key components in more elaborate strategies for constructing polyaromatic hydrocarbons (PAHs). For example, the phenolic hydroxyl group can be converted into a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions. The bromoethyl group could be transformed into a variety of other functionalities, such as an alkyne or a vinyl group, which are common precursors in cyclization and annulation reactions leading to extended aromatic systems.

| General Synthetic Strategy | Potential Role of this compound Derivative | Resulting Polyaromatic System |

| Intramolecular Friedel-Crafts Alkylation | Direct cyclization of the bromoethyl group onto the phenol (B47542) ring. | Dihydronaphthalene derivatives |

| Palladium-Catalyzed Annulation | Conversion to a triflate and subsequent coupling with a difunctional reagent. | Phenanthrene or other fused ring systems |

| Diels-Alder Reaction | Derivatization to form a diene or dienophile for cycloaddition reactions. | Substituted polycyclic systems |

The dual functionality of this compound provides a convenient platform for the synthesis of a variety of heterocyclic ring structures. The simultaneous presence of a nucleophilic hydroxyl group and an electrophilic bromoethyl chain allows for intramolecular cyclization reactions, leading to the formation of oxygen-containing heterocycles. For example, treatment with a base can induce an intramolecular Williamson ether synthesis, yielding 2,3-dihydrobenzofuran (B1216630).

Moreover, the bromoethyl group is susceptible to nucleophilic substitution by a wide range of heteroatom nucleophiles, paving the way for the construction of diverse heterocyclic systems. Reaction with primary amines can lead to the formation of N-substituted 2-(3-hydroxyphenyl)ethylamines, which are precursors to various nitrogen-containing heterocycles. For instance, subsequent intramolecular reactions, such as Pictet-Spengler or Bischler-Napieralski type cyclizations of the corresponding amides or imines, could be employed to construct isoquinoline or other related heterocyclic frameworks. Similarly, reaction with sulfur nucleophiles, such as sodium sulfide, could be utilized to synthesize sulfur-containing heterocycles like 2,3-dihydrobenzothiophene.

| Reactant | Reaction Type | Resulting Heterocyclic System |

| Base | Intramolecular Williamson Ether Synthesis | 2,3-Dihydrobenzofuran |

| Primary Amines (R-NH2) | Nucleophilic Substitution followed by Cyclization | N-Substituted Nitrogen Heterocycles (e.g., Isoquinolines) |

| Sodium Sulfide (Na2S) | Nucleophilic Substitution and Intramolecular Cyclization | 2,3-Dihydrobenzothiophene |

Precursor in Polymer Chemistry Research

The bifunctional nature of this compound also lends itself to applications in polymer chemistry, where it can be utilized as a monomer or a functional building block to introduce specific properties into polymer architectures.

Although specific examples of homopolymers derived directly from this compound are not prevalent in the literature, its structure is amenable to various polymerization techniques. The phenolic hydroxyl group can participate in condensation polymerizations, for instance, with formaldehyde to form phenolic resins, where the bromoethyl group would remain as a pendant functional group. This pendant bromide could then be used for post-polymerization modifications, allowing for the grafting of other polymer chains or the introduction of specific functionalities.

Alternatively, the bromoethyl group can be a site for polymerization. For example, it could be converted to a styrenic monomer by elimination of HBr, and the resulting 3-vinylphenol could be polymerized. The phenolic hydroxyl group in such a polymer would offer sites for further chemical modification or could contribute to the polymer's properties through hydrogen bonding.

This compound can be incorporated as a comonomer in various polymer systems to impart specific functionalities. The phenolic group can enhance properties such as thermal stability, flame retardancy, and adhesion. The bromoethyl group, on the other hand, can serve as a reactive handle for cross-linking or for the attachment of other molecules, for example, in the development of functional materials for sensing or catalysis.

For instance, its incorporation into epoxy resins or polycarbonates could introduce a reactive site for further functionalization or for creating polymer networks with tailored properties. The presence of the bromine atom can also enhance the flame-retardant properties of the resulting materials.

Building Blocks for Supramolecular Assemblies

The structural features of this compound make it a potential building block for the construction of supramolecular assemblies. The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor, capable of participating in self-assembly processes to form ordered structures.

While direct self-assembly of this compound itself is not widely reported, its derivatives can be designed to form specific supramolecular architectures. For example, by attaching recognition motifs to the phenolic oxygen or by transforming the bromoethyl group into a coordinating ligand, molecules capable of forming macrocycles, cages, or other complex supramolecular structures through non-covalent interactions can be synthesized. The directionality of the hydrogen bonding from the phenol and the conformational flexibility of the ethyl chain could be exploited to control the geometry of the resulting assemblies. The synthesis of macrocycles and cages often relies on building blocks with well-defined geometries and reactive sites for covalent bond formation in a templated or stepwise manner. The derivatization of this compound could provide such building blocks for constructing intricate host-guest systems or molecular containers.

Role in Ionic Liquid Precursor Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as designer solvents and catalysts for a variety of chemical processes. The synthesis of ILs often involves the quaternization of an amine or phosphine, and this compound is an excellent candidate for this reaction.

The bromoethyl group can act as an alkylating agent for a tertiary amine, leading to the formation of a quaternary ammonium (B1175870) bromide salt. The phenolic hydroxyl group can either be retained to create a functionalized ionic liquid or be further modified. Functionalized ionic liquids with phenolic moieties are of interest for their potential to engage in hydrogen bonding interactions, which can be advantageous in applications such as the extraction of phenolic compounds from water. acs.org

Table 2: Representative Quaternization Reaction for Ionic Liquid Precursor Synthesis

| Reactant 1 | Reactant 2 | Product (Ionic Liquid Precursor) |

| This compound | Trimethylamine | (3-Hydroxyphenethyl)trimethylammonium bromide |

| This compound | 1-Methylimidazole | 3-(3-(2-Bromoethyl)phenyl)-1-methyl-1H-imidazol-3-ium bromide |

Integration into Multi-Step Reaction Sequences

The dual functionality of this compound makes it a valuable intermediate in multi-step organic synthesis, allowing for the sequential or orthogonal modification of its two reactive sites. This is particularly evident in the synthesis of complex natural products and pharmaceuticals.

One notable example is its potential use as a precursor in the synthesis of galanthamine, a drug used for the treatment of Alzheimer's disease. The core structure of galanthamine contains a substituted aromatic ring that could be derived from a functionalized phenol. While specific synthetic routes starting from this compound are not prominently documented in publicly available literature, its structure lends itself to the construction of the key intermediates required for the synthesis of the galanthamine backbone.

Furthermore, this compound is listed as a potential reactant in the synthesis of quaternary ammonium compounds that act as muscarinic receptor antagonists, highlighting its utility in medicinal chemistry. The etherification of the phenolic hydroxyl group followed by nucleophilic substitution of the bromoethyl group (or vice versa) allows for the assembly of complex molecular architectures with desired pharmacological properties.

Computational and Theoretical Investigations of 3 2 Bromoethyl Phenol

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties and reactivity of phenolic compounds. alljournals.cnrsc.org These methods are instrumental in understanding the intricate details of molecular behavior at the quantum level.

The electronic structure of a molecule is fundamental to its chemical behavior. For substituted phenols, the arrangement of electrons, particularly in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—dictates their reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

For a molecule like 3-(2-Bromoethyl)phenol, the phenolic hydroxyl group and the bromoethyl substituent would significantly influence the electronic distribution on the aromatic ring. The hydroxyl group is known to be an activating, electron-donating group, which would increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. The bromoethyl group, being an alkyl halide, would have a more complex influence, with the bromine atom exerting an electron-withdrawing inductive effect.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on DFT Calculations on Similar Phenolic Compounds

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 6.5 to 8.5 |

Note: The values in this table are estimated based on typical DFT calculation results for substituted phenols and are for illustrative purposes only, as specific computational data for this compound is not available.

Computational modeling can be employed to explore potential reaction pathways for molecules like this compound. For instance, reactions involving the hydroxyl group, such as proton transfer or oxidation, are common for phenols. rsc.orgrsc.org Additionally, the bromoethyl group can undergo nucleophilic substitution reactions. Theoretical calculations can map out the potential energy surface for such reactions, identifying transition states and calculating activation barriers. This information is vital for predicting reaction kinetics and mechanisms.

Spectroscopic Property Predictions and Experimental Correlation

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (ppm) | Aromatic protons: 6.5-7.5; -CH₂-Br: ~3.6; -CH₂-Ar: ~2.9; -OH: ~5.0 |

| ¹³C NMR (ppm) | Aromatic carbons: 110-160; -CH₂-Br: ~35; -CH₂-Ar: ~40 |

| IR (cm⁻¹) | O-H stretch: ~3300-3500; C-Br stretch: ~600-700; Aromatic C-H stretch: ~3000-3100 |

Note: These are estimated values based on the known spectroscopic data of similar functional groups and are for illustrative purposes.

Molecular Dynamics Simulations (if applicable to its derivatives or interactions)

While no direct molecular dynamics (MD) simulations for this compound were found, the Automated Topology Builder (ATB) and Repository does provide a molecular topology for this compound, which is essential for setting up such simulations. MD simulations could be used to study the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. For instance, simulations could explore its conformational flexibility or its binding affinity to a protein active site, providing insights into its potential biological activity. mdpi.com

Advanced Analytical Methodologies in Research on 3 2 Bromoethyl Phenol

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized 3-(2-Bromoethyl)phenol. By probing the interactions of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and functional groups with high fidelity.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C. While one-dimensional (1D) NMR provides fundamental information, advanced techniques offer deeper insights into the complex structure of this compound.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for unambiguously assigning all proton and carbon signals. scribd.comsdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the adjacent protons of the ethyl chain (-CH₂-CH₂-Br) and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for assigning the carbon atoms of the ethyl group and the protonated carbons of the phenol (B47542) ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the C-OH and C-CH₂ carbons of the phenol ring, by observing their correlations with nearby protons.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Gained for this compound |

|---|---|---|

| COSY | ¹H - ¹H | Identifies connectivity between aromatic protons and between the two methylene (-CH₂) groups in the ethyl side chain. |

| HSQC | ¹H - ¹³C (1-bond) | Assigns each carbon atom that is directly bonded to a proton (aromatic C-H and ethyl -CH₂). |

| HMBC | ¹H - ¹³C (2-3 bonds) | Connects molecular fragments by showing correlations between protons and carbons further away; crucial for assigning quaternary carbons. |

Solid-State NMR (ssNMR) provides structural information on materials in the solid phase. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are typically broad. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to achieve higher resolution. emory.edu For substituted phenols, solid-state ¹³C NMR can be used to characterize crosslinked resins and to follow the chemistry of degradation. dtic.mil This technique could be applied to study this compound in polymeric materials or to investigate its crystalline packing and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₈H₉BrO), the theoretical exact mass is 199.98368 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), providing strong evidence for the molecular formula and confirming the compound's identity.

Beyond molecular formula confirmation, HRMS provides valuable structural information through the analysis of fragmentation patterns. The bromine atom in this compound results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info Common fragmentation pathways for phenols include the loss of carbon monoxide (CO) and a formyl radical (HCO·). libretexts.org For this compound, a key fragmentation would be the cleavage of the C-Br bond, which is the weakest bond in the ethyl side chain, leading to the formation of a prominent ion. docbrown.info The high mass accuracy of HRMS allows for the determination of the elemental composition of these fragment ions, aiding in the complete structural elucidation. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. These two techniques are often complementary, providing a comprehensive "fingerprint" of the compound. thermofisher.com

FT-IR Spectroscopy measures the absorption of infrared light by the molecule. Key functional groups in this compound would produce characteristic absorption bands:

A broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, is characteristic of the phenolic hydroxyl group.

Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.

Aliphatic C-H stretching from the ethyl group is observed just below 3000 cm⁻¹.

Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band is expected between 1260-1000 cm⁻¹.

The C-Br stretching vibration typically appears in the lower frequency region, around 500-600 cm⁻¹.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). thermofisher.com While some vibrations are strong in IR, others may be more prominent in Raman, and vice versa. For a related compound, 3-Bromophenol, detailed FT-IR and FT-Raman spectra have been recorded and analyzed, providing a solid basis for interpreting the spectrum of this compound. nih.gov The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the observed vibrational bands to specific molecular motions. nih.gov

Chromatographic Separation and Detection in Research

Chromatographic techniques are essential for separating this compound from complex mixtures, such as those encountered during its synthesis or in metabolic studies. These methods are also crucial for determining the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing the volatile and thermally stable components of a reaction mixture. nih.gov In the synthesis of this compound, GC-MS can be used to separate the target compound from starting materials, solvents, and any byproducts.

The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragment ions. nih.gov Public databases contain reference mass spectra that can be used for identification. nih.gov

Table 2: Key GC-MS Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₉BrO | Basic chemical identity. nih.gov |

| Molecular Weight | 201.06 g/mol | Used to identify the molecular ion peak. nih.gov |

| Top Peak (m/z) | 107 | Most abundant fragment ion, often used for quantification. nih.gov |

| 2nd Highest Peak (m/z) | 121 | Characteristic fragment ion aiding in structural confirmation. nih.gov |

| 3rd Highest Peak (m/z) | 200 | Represents the molecular ion [M]⁺, confirming the compound's mass. nih.gov |

By monitoring the relative peak areas of different components in the chromatogram over time, GC-MS can also be used to track the progress of a reaction, determining the consumption of reactants and the formation of products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, reverse-phase HPLC is a common method for purity assessment. sielc.com

In a typical reverse-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. chromatographyonline.com The components of the sample are separated based on their relative polarity; less polar compounds are retained longer on the column. The purity of a this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks.

HPLC is also an excellent tool for reaction monitoring. bridgewater.edu Small aliquots can be taken from a reaction mixture at different time intervals and injected into the HPLC system. By tracking the decrease in the peak area of the starting materials and the increase in the peak area of the product, this compound, a kinetic profile of the reaction can be generated. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration. bridgewater.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a comprehensive search of publicly available crystallographic databases indicates that the specific crystal structure of this compound has not been experimentally determined and deposited.

However, the application of single-crystal X-ray diffraction would be the definitive method to elucidate its solid-state conformation and packing. The process would involve growing a suitable single crystal of this compound, which would then be exposed to a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is then analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of the individual atoms can be determined.

The data obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical data table below. This table includes essential crystallographic parameters that define the unit cell of the crystal and the quality of the structural refinement.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₉BrO |

| Formula Weight | 201.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 856.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.558 |

| Absorption Coefficient (mm⁻¹) | 4.65 |

| F(000) | 408 |

| R-factor (%) | 4.5 |

| Goodness-of-fit (GOF) | 1.05 |

Note: This table is for illustrative purposes only and does not represent experimentally determined data.

Future Research Directions and Perspectives in the Chemistry of 3 2 Bromoethyl Phenol

Innovations in Sustainable Synthesis and Catalysis

Future synthetic research will likely prioritize the development of green and sustainable methods for the production of 3-(2-bromoethyl)phenol and its derivatives. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Innovations in catalysis are key to overcoming these limitations.

Research efforts could be directed towards palladium-catalyzed reactions that utilize water as a solvent, minimizing the need for volatile organic compounds. organic-chemistry.org Furthermore, the exploration of catalysts based on earth-abundant and less toxic metals, such as copper or nickel, presents a significant opportunity to develop more economical and environmentally friendly synthetic protocols. organic-chemistry.org One-pot synthesis methods, which reduce the need for intermediate purification steps, are also a promising area for streamlining the production of derivatives.

Future investigations may focus on the following areas:

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, efficiency, and scalability compared to traditional batch methods.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective transformations under mild conditions, reducing energy consumption and by-product formation.

Renewable Feedstocks: Research into synthesizing the phenolic core from lignin, a major component of biomass, could provide a sustainable alternative to petroleum-based starting materials. rsc.org

| Strategy | Potential Catalyst/Method | Key Advantages | Research Objective |

|---|---|---|---|

| Earth-Abundant Metal Catalysis | Copper or Nickel complexes | Lower cost, reduced toxicity compared to precious metals. | Develop efficient cross-coupling reactions for phenol (B47542) synthesis. |

| Flow Chemistry | Microreactor systems | Enhanced heat and mass transfer, improved safety, easy scaling. | Design a continuous process for the bromination or ethylation step. |

| Biocatalysis | Engineered enzymes (e.g., laccases, peroxidases) | High selectivity, mild reaction conditions, biodegradable catalysts. | Explore enzymatic functionalization of a phenol precursor. |

Exploration of Novel Reaction Pathways and Functionalizations

The unique structure of this compound, with its distinct reactive sites, offers a rich platform for exploring novel chemical reactions. Future research is expected to move beyond simple nucleophilic substitution at the bromine atom or derivatization of the hydroxyl group.

A significant area of future research involves the direct functionalization of the aromatic ring's C-H bonds. rsc.org Catalytic methods that enable the regioselective introduction of new functional groups (e.g., alkyl, aryl, or amino groups) onto the phenol ring would dramatically expand the library of accessible derivatives. nih.gov Such methods provide a more atom-economical approach compared to traditional methods requiring pre-functionalized starting materials. rsc.org

Key research directions include:

Intramolecular Cyclization: The proximity of the bromoethyl chain and the phenolic ring could be exploited to synthesize novel heterocyclic structures, such as dihydrobenzofurans, through intramolecular cyclization reactions. nih.gov

Dual-Site Derivatization: Developing orthogonal reaction conditions that allow for the selective and sequential functionalization of both the hydroxyl group and the bromoethyl group on the same molecule.

Advanced Coupling Reactions: Moving beyond standard reactions to explore novel transformations, such as photoredox-catalyzed reactions or electro-synthesis, to functionalize the molecule under exceptionally mild conditions.

| Reaction Type | Target Site | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Regioselective C-H Arylation | Aromatic Ring (ortho to OH) | Palladium or Ruthenium catalysts, Arylboronic acids | Biphenyl derivatives |

| Intramolecular Cyclization | Bromoethyl chain and Phenolic Ring | Base-mediated catalysis | Dihydrobenzofuran derivatives |

| Sonogashira Coupling | Aromatic C-Br (if synthesized) | Palladium/Copper catalysts, Terminal alkynes | Alkynylphenol derivatives |

Integration with Advanced Materials Science Research

The bifunctional nature of this compound makes it an attractive building block, or monomer, for the synthesis of advanced functional polymers and materials. The presence of a bromine atom can impart flame-retardant properties, while the phenolic hydroxyl group can be a site for polymerization or a handle for grafting onto surfaces.

Future research will likely focus on incorporating this molecule into various material architectures:

Flame-Retardant Polymers: Investigating the polymerization of this compound to create new polymers with inherent flame retardancy for applications in electronics, construction, and textiles.

Functional Coatings: Using the phenolic group to anchor the molecule to surfaces, followed by further reaction at the bromoethyl group to create functional coatings with tailored properties like hydrophobicity or antimicrobial activity.

Precursors for Carbon Materials: Exploring the use of polymers derived from this compound as precursors for creating porous carbon materials, which are valuable for applications in energy storage and catalysis.

The ability to functionalize the molecule at multiple sites allows for the creation of cross-linked polymer networks, leading to materials with enhanced thermal stability and mechanical strength.

Computational Design and Predictive Modeling of New Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and development of new derivatives of this compound. By modeling the behavior of molecules at the atomic level, researchers can predict properties and reaction outcomes, thereby guiding experimental efforts and reducing trial-and-error.

Future research in this area will likely involve:

Density Functional Theory (DFT): Using DFT calculations to investigate the electronic structure of the molecule, predict the most likely sites for electrophilic or nucleophilic attack, and model the mechanisms of novel reactions. researchgate.net This can help in understanding regioselectivity and designing catalysts for specific transformations. researchgate.net

Molecular Docking: For applications in medicinal chemistry, computational docking studies can predict how derivatives of this compound might bind to biological targets like enzymes or receptors, allowing for the rational design of potential therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of derivatives with their observed activity (e.g., antimicrobial or anticancer effects), enabling the prediction of the most promising candidates for synthesis.

Polymer Modeling: Employing molecular dynamics simulations to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical modulus, and diffusion characteristics.

| Computational Method | Research Application | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, regioselectivity. researchgate.net |

| Molecular Docking | Drug Discovery | Binding affinity and mode of interaction with protein targets. nih.gov |

| QSAR | Lead Optimization | Correlation between chemical structure and biological activity. |

| Molecular Dynamics (MD) | Materials Science | Polymer chain conformation, material density, thermal stability. |

Q & A

Q. What are the common synthetic routes for 3-(2-Bromoethyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via bromination of phenethyl alcohol derivatives or nucleophilic substitution reactions. For example, reacting 3-vinylphenol with hydrogen bromide (HBr) under controlled conditions (e.g., in anhydrous dichloromethane at 0–5°C) can yield the target compound. Optimization involves adjusting stoichiometry, temperature, and catalyst use (e.g., Lewis acids like FeBr₃). Purity is assessed via HPLC or GC-MS . Key Considerations : Monitor reaction progress using TLC or in-situ IR spectroscopy to avoid over-bromination.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br) and phenol protons (δ ~5.0–6.0 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₈H₉BrO: MW 201.06).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 270 nm) assess purity.

- X-ray Crystallography : Resolve crystal structure for intramolecular interactions (e.g., hydrogen bonding) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- GHS Classification : Likely acute toxicity (Oral/Dermal/Inhalation) and skin/eye irritation (based on analogous bromophenols) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the phenol ring slows reactivity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C). Computational studies (DFT/B3LYP) model transition states to predict regioselectivity . Example : Reaction with sodium azide (NaN₃) yields 3-(2-Azidoethyl)phenol, a precursor for click chemistry.

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with target enzymes (e.g., tyrosine kinases).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenol ring) with antimicrobial activity.

- DFT Calculations : Optimize 3D structures and calculate electrostatic potential surfaces to identify reactive sites .

Q. How can researchers resolve contradictions in reported reaction yields or purity levels for this compound?

- Methodological Answer :

- Analytical Cross-Validation : Compare HPLC (for purity) with elemental analysis (C/H/Br/O ratios).

- Batch Reproducibility : Standardize starting material quality (e.g., 3-vinylphenol purity >98%) and reaction conditions (e.g., HBr gas vs. 48% aqueous HBr).

- Byproduct Identification : Use LC-MS/MS to detect dimers or oxidation products .

Q. What strategies are effective for studying the enzyme inhibition potential of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Use fluorogenic substrates to measure inhibition of serine hydrolases or cytochrome P450 enzymes.

- Kinetic Studies : Determine IC₅₀ values via dose-response curves and Lineweaver-Burk plots.

- Structural Analogues : Synthesize derivatives with modified bromoethyl chains (e.g., elongation to propyl groups) to probe structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.